Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester is a fluorinated amino acid derivative. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves chemical catalysis, where fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are used to introduce the fluorine atom .
Industrial Production Methods: Industrial production of fluorinated compounds often relies on scalable chemical synthesis methods. For example, the use of pentafluorophenyl esters in peptide synthesis is a well-established technique. These esters are less susceptible to hydrolysis and can efficiently form amide bonds, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated peptides.
Biology: Incorporated into proteins to study protein structure and function, as well as enzyme mechanisms.
Medicine: Potential use in drug development due to its enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can result in the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Fluorinated Phenylalanines: These compounds also contain a fluorine atom in the phenyl ring and share similar properties and applications.
Pentafluorophenyl Esters: Used in peptide synthesis and share the characteristic of being less prone to hydrolysis.
Uniqueness: Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester is unique due to its specific structure, which combines the properties of alanine and fluorinated phenyl groups. This combination results in a compound with enhanced stability, bioavailability, and activity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
1241678-36-3 |
---|---|
Molecular Formula |
C12H16FNO2 |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
VWFPQVGQWJWABD-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC=C(C=C1)F)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.